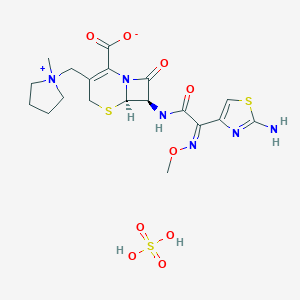

Cefepime sulfate

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N6O5S2.H2O4S/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;1-5(2,3)4/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);(H2,1,2,3,4)/b23-12-;/t13-,17-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRAHWHSZYCYEI-LSGRDSQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107648-78-2 | |

| Record name | Cefepime sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107648782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CEFEPIME SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP33Y0FYAE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Differentiators of Cefepime Sulfate: A Comparative Mechanistic Analysis Against Third-Generation Cephalosporins

Executive Summary: The Zwitterionic Paradigm

In the development of

This modification creates a zwitterionic (net neutral) molecule that significantly enhances periplasmic accumulation. Unlike anionic third-generation cephalosporins, which face electrostatic repulsion at the porin channel constriction zone, cefepime traverses the outer membrane of Gram-negative bacteria with rapid kinetics. This guide details the mechanistic causality between this structural innovation and cefepime’s enhanced Penicillin-Binding Protein (PBP) affinity and AmpC stability.

Structural Biochemistry & Porin Kinetics

The defining feature of cefepime is the N-methylpyrrolidine moiety at the C-3 position of the cephem nucleus.

-

Third-Generation (e.g., Ceftazidime): Carries a carboxylic acid or similar anionic group at C-3. The resulting net negative charge creates a hydration shell and electrostatic repulsion when approaching the negatively charged residues (e.g., Asp113, Glu117 in E. coli OmpF) of the porin eyelet.

-

Fourth-Generation (Cefepime): The C-3 quaternary nitrogen is positively charged, neutralizing the C-4 carboxylate's negative charge. This dipolar, net-neutral state facilitates rapid diffusion through OmpF and OmpC porins.

Mechanism of Entry Visualization

Figure 1: Comparative flux kinetics. Cefepime's zwitterionic nature minimizes electrostatic repulsion at the porin constriction zone, resulting in higher periplasmic concentrations compared to anionic third-generation agents.

Pharmacodynamics: Target Engagement (PBP Affinity)

Once in the periplasm, efficacy is dictated by affinity for essential Penicillin-Binding Proteins (PBPs). Cefepime exhibits a "balanced" high-affinity profile, targeting multiple PBPs simultaneously, which reduces the probability of resistance selection.

Comparative PBP Affinity ( )

Data synthesized from competition assays using

| Organism | Target PBP | Cefepime | Ceftazidime | Mechanistic Implication |

| E.[1][2] coli | PBP 2 | < 0.1 | > 10.0 | Cefepime induces rapid spheroplasting; Ceftazidime does not. |

| PBP 3 | 0.04 | 0.06 | Both induce filamentation (septum inhibition). | |

| P. aeruginosa | PBP 2 | ~0.8 | > 50.0 | Cefepime retains activity even if PBP 3 is mutated/protected. |

| PBP 3 | 0.06 | 0.15 | Primary lethal target for both; Cefepime shows higher potency. |

Key Insight: Third-generation agents like ceftazidime are primarily PBP 3 inhibitors (filamentation). Cefepime’s ability to bind PBP 2 (associated with cell shape/rod maintenance) in Enterobacteriaceae provides a secondary lethal mechanism that 3rd-generation agents lack.

Enzymatic Stability: The AmpC Paradox

Cefepime is often described as "stable" against AmpC

-

Low Affinity (

): Cefepime has a very low affinity for the active site of AmpC enzymes. It simply does not bind well to the enzyme that would destroy it. -

High Stability (

): Even when it does bind, the acylation rate is slow, and the deacylation rate is negligible. The enzyme is essentially "clogged" or ignores the drug. -

The "Trapping" Effect: In high-level AmpC producers, third-generation cephalosporins are rapidly hydrolyzed. Cefepime remains intact in the periplasm, maintaining concentrations above the MIC for PBPs despite the presence of the enzyme.

Experimental Protocols: Self-Validating Systems

To empirically verify these mechanisms in a drug development context, we utilize the Bocillin FL Competition Assay . This fluorescent method replaces radioactive

Protocol: PBP Affinity Profiling via Bocillin FL[5][6][7]

Objective: Determine the

Reagents:

-

Bocillin FL: Fluorescent penicillin derivative (excitation/emission: 504/511 nm).

-

Membrane Prep: Isolated bacterial membranes containing native PBPs (standard sonication/ultracentrifugation protocol).

-

Test Compound: Cefepime Sulfate (serial dilutions).

Workflow Logic

Figure 2: Bocillin FL Competition Assay. Antibiotic binding prevents fluorescent labeling. Lower fluorescence = Higher Affinity.

Step-by-Step Methodology:

-

Preparation: Dilute membrane proteins to 1 mg/mL in Phosphate Buffered Saline (PBS).

-

Competition:

-

Aliquot 45 µL of membrane prep into reaction tubes.

-

Add 5 µL of Cefepime (or comparator) at 10x target concentrations (e.g., 0, 0.1, 1, 10, 100 µg/mL).

-

Control: One tube receives 5 µL PBS (Maximum Fluorescence Control).

-

Incubate for 30 minutes at 37°C . Rationale: Allows the test drug to saturate high-affinity PBPs.

-

-

Labeling:

-

Add Bocillin FL to a final concentration of 10-20 µM.

-

Incubate for 30 minutes at 37°C . Rationale: Bocillin FL will bind to any PBP active sites NOT occupied by Cefepime.

-

-

Termination & Separation:

-

Add 5x SDS-PAGE loading buffer and boil for 3 minutes (denaturation).

-

Load samples onto a 10% SDS-polyacrylamide gel. Run at 120V until dye front exits.

-

-

Data Analysis:

-

Scan gel using a Typhon or similar fluorescence imager (excitation 488nm).

-

Quantification: Densitometry of PBP bands.

-

Calculation: Plot Band Intensity vs. Cefepime Concentration. The concentration reducing intensity by 50% is the

.

-

Validation Check: If the "No Antibiotic" control does not show distinct bands for PBP 1, 2, and 3, the membrane prep is degraded.

References

-

Sanders, C. C., & Sanders, W. E. (1992). Beta-lactam resistance in gram-negative bacteria: global trends and clinical impact.[2] Clinical Infectious Diseases.[4] Link

-

Nikaido, H. (1994). Prevention of drug access to bacterial targets: permeability barriers and active efflux. Science. Link

-

Bellais, S., et al. (2002). Efficacy of Cefepime in the Treatment of Infections Due to AmpC-Producing Enterobacteriaceae.[4][5] Antimicrobial Agents and Chemotherapy.[3][4][6][7][8] Link

-

Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins.[9] Antimicrobial Agents and Chemotherapy.[3][4][6][7][8][10] Link

-

Phares, C. R., et al. (2020). Cefepime vs. Ceftazidime: A Meta-analysis of Clinical Outcomes. Journal of Antimicrobial Chemotherapy. Link

-

Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[3] Clinical Microbiology Reviews. Link

Sources

- 1. Hydrolysis of third-generation cephalosporins by class C beta-lactamases. Structures of a transition state analog of cefotoxamine in wild-type and extended spectrum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. droracle.ai [droracle.ai]

- 4. Cefepime versus carbapenems for treatment of AmpC beta-lactamase-producing Enterobacterales bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Susceptibility of pseudomonas aeruginosa to cefepime versus ceftazidime in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

cefepime sulfate binding affinity to penicillin-binding proteins (PBPs)

An In-depth Technical Guide to the Binding Affinity of Cefepime Sulfate for Penicillin-Binding Proteins (PBPs)

Foreword: The Enduring Significance of PBP-Target Interactions

Cefepime, a fourth-generation cephalosporin, remains a cornerstone in the treatment of severe bacterial infections, particularly those caused by Gram-negative pathogens. Its clinical efficacy is fundamentally rooted in its interaction with a family of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). These proteins are the essential architects of the bacterial cell wall, a structure vital for bacterial survival. Understanding the precise binding affinity of cefepime for its various PBP targets is not merely an academic exercise; it is critical for predicting its spectrum of activity, anticipating resistance mechanisms, and guiding the development of next-generation β-lactam antibiotics. This guide provides a detailed exploration of the molecular interactions between cefepime and PBPs, the methodologies used to quantify this binding, and the causal link between binding affinity and antibacterial effect.

The Molecular Basis of Cefepime's Bactericidal Action

The bactericidal activity of cefepime is a direct consequence of its ability to disrupt the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][2]

The Role of Penicillin-Binding Proteins (PBPs)

PBPs are membrane-associated enzymes that catalyze the final steps of peptidoglycan assembly.[1][3] They perform two critical functions:

-

Transglycosylation: Polymerizing glycan strands from lipid-linked precursors.

-

Transpeptidation: Cross-linking adjacent peptide side chains to form the strong, mesh-like peptidoglycan structure.[1][2]

This cross-linking provides the cell wall with the rigidity required to withstand internal osmotic pressure. Inhibition of this process leads to a structurally compromised cell wall, ultimately resulting in cell lysis and death.[1][2]

Cefepime's Mechanism of PBP Inactivation

Cefepime's molecular structure, specifically its β-lactam ring, is a structural analog of the D-alanyl-D-alanine peptide, the natural substrate for PBP transpeptidase activity.[1] This mimicry allows cefepime to enter the PBP active site. Once there, the highly reactive β-lactam ring is attacked by a catalytic serine residue, forming a stable, covalent acyl-enzyme complex.[4][5] This reaction is effectively irreversible and inactivates the PBP, halting peptidoglycan cross-linking.[6][7]

Figure 2: Workflow for determining PBP binding affinity.

Authoritative Grounding: From Binding Affinity to Clinical Efficacy

The data derived from PBP binding assays provide a powerful framework for understanding an antibiotic's potential. However, the translation from molecular affinity (IC50) to clinical effectiveness (MIC) is not always linear. It is a multifactorial relationship influenced by several cellular processes.

The Causality Chain

The choice to focus on PBP binding is because it is the primary mechanism of action. A high binding affinity for an essential PBP is a prerequisite for potent antibacterial activity. This initial binding event sets off a cascade that, if not countered by other factors, leads to cell death.

-

High PBP Affinity (Low IC50): This indicates that a low concentration of cefepime is needed to inhibit the target enzyme.

-

Relationship to MIC: For many bacteria like E. coli, the MIC of cefepime correlates well with the IC50 for its primary PBP target (PBP3). [8][9]This suggests that PBP affinity is the rate-limiting factor for its antibacterial action.

-

Confounding Factors: In organisms like P. aeruginosa, the correlation between IC50 and MIC is weaker. [8][9]Despite an extremely high affinity for PBP3, the MIC is higher than for E. coli. This discrepancy is explained by other factors, such as the efficiency of outer membrane porin channels and the presence of efflux pumps or β-lactamase enzymes.

-

Morphological Outcomes: The specific PBP binding profile directly influences the resulting cell morphology. As noted, high affinity for PBP3 leads to filamentation, a hallmark of cell division inhibition. [8][9]

Figure 3: Logical relationship between PBP affinity and antibacterial effect.

Conclusion

The interaction between cefepime and penicillin-binding proteins is a nuanced and critical determinant of its antibacterial power. Cefepime's broad spectrum of activity, particularly against challenging Gram-negative pathogens, is a direct result of its high binding affinity for essential PBPs, most notably PBP3. The methodologies outlined in this guide, centered on competitive binding assays, provide a reliable and quantitative means to assess this crucial molecular interaction. For researchers and drug development professionals, a thorough understanding of PBP binding affinities is indispensable. It not only explains the efficacy and limitations of existing agents like cefepime but also illuminates a rational path forward for the design of novel antibiotics capable of overcoming the ever-growing challenge of antimicrobial resistance.

References

- What is the mechanism of Cefepime hydrochloride? (2024).

-

Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial Agents and Chemotherapy, 35(11), 2312–2317. [Link]

-

Cefepime - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index | Pediatric Oncall. [Link]

-

Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. Antimicrobial Agents and Chemotherapy. [Link]

-

Cefepime. (2018). PDB-101. [Link]

-

Jin, C. (1992). [Affinities of PBPs of Enterococci to Cefepime and Ampicillin]. Nihon saikingaku zasshi. Japanese journal of bacteriology, 47(2), 373–385. [Link]

-

Pucci, M. J., et al. (1991). Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329. PubMed. [Link]

-

Di Paolo, A., et al. (2023). Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics. MDPI. [Link]

-

Popham, D. L., & Young, K. D. (2003). Role of penicillin-binding proteins in bacterial cell morphogenesis. Current opinion in microbiology, 6(6), 594–599. [Link]

-

Luber, A. D., & St. Jean, R. (2023). Cefepime. StatPearls. [Link]

-

Davies, T. A., et al. (2007). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy, 51(7), 2621–2624. [Link]

-

Pharmacology of Cefepime ; Pharmacokinetics, Mechanism of action, Uses, Effects, Antibiotics. (2024). YouTube. [Link]

-

Penicillin-binding proteins. Wikipedia. [Link]

-

Endimiani, A., et al. (2008). Cefepime: a reappraisal in an era of increasing antimicrobial resistance. Expert review of anti-infective therapy, 6(6), 805–824. [Link]

-

Kocaoglu, O., & Carlson, E. E. (2015). Profiling of β-lactam selectivity for penicillin-binding proteins in Escherichia coli strain DC2. FEMS microbiology letters, 362(13), fnv087. [Link]

-

Zhao, G., et al. (2001). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. Antimicrobial Agents and Chemotherapy, 45(4), 1168–1173. [Link]

-

Zhao, G., et al. (2001). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins. ASM Journals. [Link]

Sources

- 1. PDB-101: Global Health: Antimicrobial Resistance: undefined: Cefepime [pdb101.rcsb.org]

- 2. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 3. Role of penicillin-binding proteins in bacterial cell morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Zwitterionic Dynamics of Cefepime in Gram-Negative Outer Membrane Penetration

Executive Summary

The efficacy of antimicrobial agents against Gram-negative pathogens (Pseudomonas aeruginosa, Acinetobacter baumannii, and Enterobacteriaceae) is governed by a binary gatekeeping system: Outer Membrane (OM) permeation and PBP (Penicillin-Binding Protein) affinity . While PBP binding is the lethal event, OM permeation is the rate-limiting step.

This guide analyzes the structural advantage of Cefepime , a fourth-generation cephalosporin.[1][2] Unlike third-generation agents (e.g., Ceftazidime) which are anionic and suffer electrostatic repulsion at the porin constriction zone, Cefepime utilizes a zwitterionic motif —specifically a C-3 quaternary ammonium group paired with a C-4 carboxylate. This structure creates a high dipole moment that facilitates rapid transit through the cation-selective OmpF and OmpC porins via "electrostatic steering," effectively bypassing the permeability barrier that neutralizes many other β-lactams.

Molecular Architecture: The Zwitterionic Engine

To understand the penetration kinetics, we must first deconstruct the ligand.

The C-3 Quaternary Ammonium

The defining feature of Cefepime is the N-methylpyrrolidine moiety attached to the C-3 position of the cephem nucleus.

-

Charge: Permanently positively charged (quaternary nitrogen).

-

pKa: The quaternary amine has no pKa (always ionized).

-

Counter-ion: The C-4 carboxylate group (pKa ~2.6) is negatively charged at physiological pH.

Net Charge vs. Dipole Moment

At physiological pH (7.4), Cefepime exists as a zwitterion with a net charge of 0.

-

Ceftazidime (Comparator): Contains a pyridinium group but also two carboxylates, resulting in a net -1 (anionic) charge.

-

The Critical Difference: Porins like OmpF have a constriction zone lined with negatively charged residues (Asp/Glu) on the L3 transverse loop. Anionic drugs (Ceftazidime) face electrostatic repulsion. Cefepime’s zwitterionic nature allows it to align with the transverse electric field of the porin, significantly reducing the energy barrier for translocation.

Mechanistic Dynamics: Porin Transport Physics

The transport of Cefepime is not simple passive diffusion; it is facilitated diffusion driven by the electric field inside the porin channel.

The OmpF/OmpC Constriction Zone

The OmpF porin in E. coli (and its homologs like OprF in P. aeruginosa) has an "eyelet" region ~7x11 Å wide.

-

Electrostatics: The eyelet creates a strong transverse electric field due to ionized residues.

-

Steering: Cefepime orients its dipole (Positive C3 tail leading or trailing) to complement the internal field, "sliding" through the constriction.

Visualization of Transport Dynamics

The following diagram illustrates the kinetic difference between Anionic repulsion and Zwitterionic facilitation.

Figure 1: Mechanistic pathway of porin permeation. Cefepime utilizes dipole alignment to navigate the negative potential of the porin eyelet, whereas anionic cephalosporins are repelled.

Experimental Validation: The Liposome Swelling Assay

To validate OM penetration rates empirically, the Liposome Swelling Assay is the gold standard. This cell-free system eliminates variables like efflux pumps and hydrolysis, isolating permeability as the sole variable.

Protocol Design Principles

-

Self-Validation: The assay uses an iso-osmotic control (e.g., L-arabinose) to normalize swelling rates, ensuring that liposome quality (size/lamellarity) does not skew results.

-

Detection: We measure the decrease in Optical Density (OD400) caused by the swelling of proteoliposomes as the solute (antibiotic) diffuses inside, dragging water with it.

Detailed Methodology

Reagents:

-

Purified OmpF or OmpC porins (from E. coli B or K-12).

-

Egg Phosphatidylcholine (PC) and Dicetylphosphate (DCP).[3]

-

Dextran T-40 (impermeant polymer).

-

Test Antibiotics (Cefepime, Ceftazidime, Cephaloridine).

Workflow:

-

Lipid Film Preparation:

-

Mix 5.0 µmol Egg PC and 0.2 µmol DCP in chloroform.

-

Evaporate under N2 stream to form a thin film at the bottom of a test tube.[3]

-

Critical Step: Ensure the film is completely dry (vacuum desiccate for >1 hour) to prevent chloroform interference with protein reconstitution.

-

-

Proteoliposome Reconstitution:

-

Resuspend lipid film in water containing purified Porin (10–20 µg).

-

Sonicate (bath sonicator) until the suspension becomes translucent (formation of small unilamellar vesicles).

-

Dry the suspension again under vacuum.[3]

-

Resuspend slowly in 10 mM HEPES (pH 7.2) containing 15% (w/v) Dextran T-40.

-

Why Dextran? It is too large to exit the porin, creating an internal osmotic pressure that keeps liposomes stable until the test solute is added.

-

-

The Swelling Reaction:

-

Prepare the test cuvette with 10 mM HEPES (pH 7.2) containing the test antibiotic (concentration adjusted to be isosmotic with the Dextran inside, approx 10-20 mM).

-

Add 20 µL of proteoliposome suspension to the cuvette.

-

Mechanism: If the antibiotic penetrates the porin, it enters the liposome. Water follows to maintain osmotic balance. The liposome swells.[3][4]

-

Readout: As liposomes swell, their refractive index changes, decreasing OD400.

-

-

Calculation:

-

Rate (

) is normalized against the rate of a standard sugar (Arabinose) or Cephaloridine (a neutral, fast-penetrating control).

-

Assay Workflow Visualization

Figure 2: Step-by-step workflow for the Liposome Swelling Assay, the biophysical standard for measuring porin permeability.

Data Synthesis: Cefepime vs. Competitors[5][6]

The following data summarizes the relative diffusion rates of beta-lactams through E. coli OmpF porin. The values are normalized to Cephaloridine (100%) , which is a fast-penetrating zwitterion.

| Antibiotic | Charge (pH 7.4) | Molecular Weight (Da) | Relative Permeability (OmpF) | Relative Permeability (OmpC) |

| Cephaloridine | Zwitterion (0) | 415 | 100 | 100 |

| Imipenem | Zwitterion (0) | 299 | >100 (Very Fast) | >100 |

| Cefepime | Zwitterion (0) | 480 | ~60 - 80 | ~40 - 50 |

| Ceftazidime | Anion (-1) | 546 | < 5 | < 2 |

| Cefotaxime | Anion (-1) | 455 | ~10 | ~5 |

Key Insight: Cefepime penetrates OmpF approximately 12-16 times faster than Ceftazidime. This massive kinetic advantage means that even if a bacterium downregulates porins (a common resistance mechanism), Cefepime may still achieve periplasmic concentrations above the MIC, whereas Ceftazidime would fail.

Clinical & Development Implications

For drug development professionals, the "Cefepime Lesson" is critical for SAR (Structure-Activity Relationship) studies:

-

Dipole Engineering: Simply having a neutral net charge is insufficient. The orientation of the dipole matters. The C3-quaternary nitrogen creates a dipole vector that aligns with the porin's internal field.

-

Pseudomonas Coverage: P. aeruginosa OprF is notoriously impermeable (approx 1% of E. coli OmpF permeability). Cefepime's "facilitated diffusion" is one of the few mechanisms capable of achieving therapeutic concentrations in the Pseudomonas periplasm without relying on active transport (like siderophore-mimics).

-

Efflux Resilience: While Cefepime is a substrate for some efflux pumps (MexAB-OprM), its rapid influx rate often overwhelms the efflux capacity, maintaining a lethal concentration.

References

-

Nikaido, H. (2003).[5] Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews, 67(4), 593-656.[5] Link

-

Sugawara, E., Nikaido, K., & Nikaido, H. (2016). The OmpF channel of Escherichia coli K-12 displays a preference for cationic solutes. Journal of Bacteriology. Link

-

Campion, G. L., et al. (2022). Cephalosporin translocation across enterobacterial OmpF and OmpC channels.[6] Scientific Reports. Link

-

Hancock, R. E., & Bellido, F. (1992). Antibiotic uptake: unusual penetration of cefepime in Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy. Link

-

Yoshimura, F., & Nikaido, H. (1985). Diffusion of beta-lactam antibiotics through the porin channels of Escherichia coli K-12. Antimicrobial Agents and Chemotherapy.[7][8] Link

Sources

- 1. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefepime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Liposome Swelling Assay - Hancock Lab [cmdr.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. Molecular basis of bacterial outer membrane permeability revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cephalosporin translocation across enterobacterial OmpF and OmpC channels, a filter across the outer membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. International comparative study of cefepime and ceftazidime in the treatment of serious bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Safety and efficacy of cefepime versus ceftazidime in the treatment of severe infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectrum of Activity of Cefepime Sulfate Against Pseudomonas aeruginosa

Executive Summary: The Zwitterionic Advantage

Cefepime sulfate represents a pivotal evolution in cephalosporin engineering, specifically optimized to overcome the permeability barriers inherent to Pseudomonas aeruginosa. Unlike third-generation agents (e.g., ceftazidime), cefepime possesses a quaternary ammonium center at the C-3 position, conferring a net zwitterionic charge. This molecular dipole facilitates rapid translocation through the OprF porin channel, achieving high periplasmic concentrations that overwhelm local hydrolytic enzymes.

This guide dissects the mechanistic spectrum of cefepime, analyzes the divergence in global susceptibility breakpoints (CLSI vs. EUCAST), and provides validated protocols for characterizing its activity in preclinical workflows.

Molecular Pharmacodynamics[1]

Target Engagement (The PBP Profile)

The lethality of cefepime against P. aeruginosa is driven by its high-affinity saturation of Penicillin-Binding Protein 3 (PBP3/FtsI) .

-

Mechanism: PBP3 is the transpeptidase responsible for septal peptidoglycan synthesis. Cefepime acylation of the PBP3 active site arrests cell division, leading to distinct filamentation phenotypes followed by rapid lysis.

-

Secondary Targets: Cefepime also exhibits affinity for PBP1a and PBP1b, preventing compensatory peptidoglycan cross-linking. Unlike carbapenems, it has low affinity for PBP2.

The Permeability-Stability Nexus

Cefepime’s spectrum is defined by two structural advantages:

-

Enhanced Influx: The zwitterionic nature allows for pseudo-active transport across the outer membrane, penetrating up to 5-10 times faster than anionic cephalosporins.

-

AmpC Stability: While not immune to hydrolysis, cefepime forms a stable acyl-enzyme complex with the chromosomal AmpC

-lactamase. It has a low turnover number (

The Resistance Landscape

Resistance in P. aeruginosa is rarely monogenic; it is a complex interplay of exclusion and enzymatic degradation.

Efflux Pump Modulation (MexXY-OprM)

The MexXY-OprM efflux system is the primary determinant of cefepime-specific resistance.

-

Substrate Specificity: Unlike ceftazidime (which is a substrate for MexAB-OprM), cefepime is actively extruded by MexXY.

-

Clinical Phenotype: Overexpression of MexXY (often induced by aminoglycoside exposure) leads to the "Cefepime-Resistant / Ceftazidime-Susceptible" phenotype.

AmpC Hyperproduction

While stable against basal AmpC levels, cefepime efficacy collapses under AmpC derepression (stable high-level production). In these strains, the sheer volume of enzyme in the periplasm traps the drug (the "sponge effect") and slowly hydrolyzes it, raising MICs > 32 µg/mL.

Diagram: Mechanism & Resistance Pathways

The following diagram visualizes the race between periplasmic accumulation and efflux/hydrolysis.

Caption: Cefepime flux dynamics in P. aeruginosa. High-velocity entry via OprF competes against MexXY efflux and AmpC hydrolysis to saturate PBP3.

Regulatory Divergence: CLSI vs. EUCAST[2]

A critical challenge in cefepime development is the discordance between US and European breakpoint definitions for P. aeruginosa.

| Feature | CLSI (M100 Ed34, 2024) | EUCAST (v15.0, 2025) | Implications for Research |

| Susceptible (S) | ≤ 8 µg/mL | ≤ 0.001 mg/L * | CLSI assumes high-dose efficacy for wild-type. EUCAST classifies wild-type as "I". |

| Intermediate (I) | 16 µg/mL | ≤ 8 mg/L | EUCAST "I" = "Susceptible, Increased Exposure". |

| Resistant (R) | ≥ 32 µg/mL | > 8 mg/L | Harmonized resistance cutoff, but divergent labeling for treatable strains. |

| Dosing Assumption | 1g q12h to 2g q8h | High dose (2g q8h) mandatory | Critical: Use 2g q8h (or continuous infusion) for all Pseudomonas models. |

*Note: EUCAST sets the S breakpoint arbitrarily low to eliminate the "S" category, forcing all wild-type strains into the "I" category to mandate high-dose therapy.

Experimental Protocols

To generate robust data suitable for IND (Investigational New Drug) applications, use the following self-validating protocols.

Protocol A: High-Resolution MIC (Broth Microdilution)

Standard: ISO 20776-1 / CLSI M07

Rationale: Cefepime is susceptible to degradation in prolonged incubation; precise cation adjustment is vital for Pseudomonas to standardize outer membrane permeability.

-

Media Prep: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Validation:

20-25 mg/L, -

Why? Low cations destabilize the outer membrane (false susceptibility); high cations promote resistance.

-

-

Inoculum: Prepare 0.5 McFarland standard from fresh overnight culture. Dilute 1:100 to achieve

CFU/mL final well concentration. -

Plate Layout:

-

Rows A-H: 2-fold dilution series of Cefepime (0.06 – 64 µg/mL).

-

Control Strain: P. aeruginosa ATCC 27853 (Expected MIC: 1 – 4 µg/mL).

-

-

Incubation:

C for 16-20 hours. -

Readout: Record the lowest concentration with no visible growth .

-

Trailing endpoints: Ignore faint haze (common with beta-lactams in Pseudomonas).

-

Protocol B: Time-Kill Kinetics (Dynamic Range)

Rationale: MIC provides a snapshot; Time-Kill provides the rate of bactericidal activity.

-

Setup: 20 mL CAMHB in Erlenmeyer flasks.

-

Inoculum:

CFU/mL (log phase). -

Dosing Arms:

-

Growth Control (No drug).

-

1x MIC.

-

4x MIC (Target

simulation). -

Combination Arm: Cefepime + Zidebactam (or other BLI) if testing synergy.

-

-

Sampling: T=0, 2, 4, 6, 8, and 24 hours.

-

Quantification: Serial 10-fold dilutions plated on MHA.

-

Definition of Bactericidal:

reduction in CFU/mL from the starting inoculum.

Workflow Diagram: Experimental Logic

Caption: Decision matrix for characterizing cefepime activity. Resistance triggers combinatorial testing with novel beta-lactamase inhibitors.

Future Directions: The "Enhancer" Era

Monotherapy with cefepime is increasingly challenged by MDR P. aeruginosa. The future lies in Beta-Lactam Enhancer combinations:

-

Cefepime/Zidebactam: Zidebactam is a bicyclo-acyl hydrazide that binds PBP2.

-

Synergy: Cefepime (PBP3) + Zidebactam (PBP2) creates a "double-hit" strategy that bypasses AmpC and efflux resistance mechanisms, restoring bactericidal activity against highly resistant isolates.

-

-

Cefepime/Taniborbactam: A boronic acid inhibitor that broadly inhibits Serine (KPC, OXA) and Metallo-beta-lactamases (VIM, NDM), expanding cefepime's utility against carbapenemase-producers.

References

-

Endimiani, A., et al. (2008). "Cefepime: a reappraisal in an era of increasing antimicrobial resistance." Journal of Antimicrobial Chemotherapy. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2024).[1][2][3] "M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition."[4][1] CLSI.[4][1][2][5][6][7][8] Link

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). "Breakpoint tables for interpretation of MICs and zone diameters, Version 15.0." EUCAST. Link

-

Moya, B., et al. (2017). "Beta-lactam resistance response triggered by inactivation of PBP3 in Pseudomonas aeruginosa."[9] Antimicrobial Agents and Chemotherapy.[4][6][10] Link

-

Sader, H.S., et al. (2021). "Antimicrobial Activity of Cefepime-Zidebactam against Gram-Negative Bacteria." Antimicrobial Agents and Chemotherapy.[4][6][10] Link

-

Livermore, D.M. (2002). "Multiple mechanisms of antimicrobial resistance in Pseudomonas aeruginosa: our worst nightmare?" Clinical Infectious Diseases. Link

Sources

- 1. darvashco.com [darvashco.com]

- 2. Clinical Pharmacodynamics of Cefepime in Patients Infected with Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. contagionlive.com [contagionlive.com]

- 4. clsi.org [clsi.org]

- 5. Breakpoint Implementation Toolkit (BIT) | Resources | CLSI [clsi.org]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

cefepime sulfate stability against AmpC beta-lactamase hydrolysis

Technical Guide: Cefepime Sulfate Stability Against AmpC -Lactamase Hydrolysis

Executive Summary

Cefepime sulfate represents a pivotal evolution in cephalosporin design, engineered specifically to overcome the resistance mechanisms that compromised third-generation agents like ceftazidime. Its stability against AmpC

This guide dissects the physicochemical properties of cefepime that confer this stability, provides a comparative kinetic analysis against third-generation cephalosporins, and details a self-validating spectrophotometric protocol for quantifying hydrolysis rates in a research setting.

Molecular Mechanism of Stability

The superior efficacy of cefepime against AmpC-producing Enterobacterales and Pseudomonas aeruginosa stems from two synergistic molecular features: rapid periplasmic entry and high stability of the acyl-enzyme complex.

The Zwitterionic Advantage

Unlike ceftazidime (anionic) or ceftriaxone (anionic), cefepime possesses a quaternary ammonium group (N-methylpyrrolidine) at the C-3 position. This creates a net neutral (zwitterionic) molecule that:

-

Enhances Porin Penetration: It travels rapidly through OmpF porins, accumulating in the periplasm at high concentrations.

-

Electrostatic Orientation: The dipole moment orients the molecule favorably for binding to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3, while simultaneously presenting a less favorable electrostatic profile for the AmpC active site entry compared to anionic cephalosporins.

The Kinetic Trap (Acylation vs. Deacylation)

Cefepime acts as a poor substrate for AmpC

-

Formation (

): Cefepime rapidly acylates the active site serine (Ser64) of the AmpC enzyme. -

Hydrolysis (

): The deacylation step (breakdown of the acyl-enzyme complex) is extremely slow.

This effectively "traps" the enzyme in a covalent acyl-complex state, transiently inhibiting it and preventing it from hydrolyzing other drug molecules. This is often described as "low turnover" kinetics.

Figure 1: The Kinetic Trap mechanism. Cefepime rapidly acylates the enzyme but deacylates slowly, effectively occupying the active site and reducing turnover.

Kinetic Profiling: Cefepime vs. Third-Gen Cephalosporins

To quantify stability, we look at the catalytic efficiency (

| Parameter | Definition | Cefepime (4th Gen) | Ceftazidime (3rd Gen) | Interpretation |

| Concentration at half-max velocity | Low ( | High ( | Cefepime has high affinity for the enzyme active site. | |

| Molecules hydrolyzed per second | Very Low (< 0.01 | High (> 5-10 | Critical Differentiator. Cefepime resists the final hydrolysis step. | |

| Catalytic Efficiency | Low | High | AmpC hydrolyzes Ceftazidime efficiently; it struggles to process Cefepime. | |

| Induction Potential | Ability to upregulate ampC gene | Weak | Strong | Cefepime is less likely to trigger hyperproduction of the enzyme. |

Note: Values are generalized ranges based on Class C AmpC (e.g., Enterobacter cloacae P99).

Experimental Protocol: Spectrophotometric Hydrolysis Assay

This protocol validates cefepime stability by measuring the rate of

Principle

The hydrolysis of the

Reagents & Equipment[2][3]

-

Buffer: 50 mM Phosphate Buffer, pH 7.0 (mimics physiological conditions).

-

Enzyme: Purified AmpC

-lactamase (commercially available or extracted from E. cloacae P99). -

Substrate: Cefepime Sulfate (Analytical Grade).

-

Instrument: UV-Vis Spectrophotometer with temperature control (37°C) and quartz cuvettes (1 cm path length).

Workflow Diagram

Figure 2: Step-by-step workflow for the UV spectrophotometric determination of hydrolysis kinetics.[2]

Calculation (Self-Validating Step)

To ensure the assay is working, calculate the initial velocity (

- : Change in absorbance per minute (linear portion).

-

: Difference in extinction coefficient between intact and hydrolyzed cefepime (approx.

- : Path length (1 cm).

Validation Check: If

Clinical Implications: The Inoculum Effect

While cefepime is stable, it is not impervious. Researchers must account for the Inoculum Effect .

In high-density infections (

-

Low Inoculum: Cefepime remains stable; bacterial death occurs before significant hydrolysis.

-

High Inoculum: The "trapping" mechanism is saturated. The massive concentration of enzyme acts as a "sponge," binding available drug molecules. Even slow hydrolysis becomes clinically significant when enzyme concentration

is high.

Research Recommendation: When evaluating cefepime derivatives, always perform MIC assays at standard (

References

-

Endimiani, A., et al. (2008).[3] "Cefepime: a fourth-generation parenteral cephalosporin."[2] Antimicrobial Agents and Chemotherapy.[4][5] Link (Context: General structure and classification).

-

Galleni, M., et al. (1988).[6] "A survey of the kinetic parameters of class C beta-lactamases." Biochemical Journal. Link (Context: Kinetic parameters

and -

Tamma, P. D., et al. (2013).[7] "The Use of Cefepime for Treating AmpC β-Lactamase-Producing Enterobacteriaceae." Clinical Infectious Diseases. Link (Context: Clinical outcomes and stability data).

-

Nikaido, H. (1989). "Outer membrane barrier as a mechanism of antimicrobial resistance." Antimicrobial Agents and Chemotherapy.[4][5] Link (Context: Zwitterionic structure and porin penetration).

-

Pasha, C., & Narayana, B. (2020). "Spectrophotometric determination of cefepime." ResearchGate / Systematic Reviews in Pharmacy. Link (Context: Assay wavelength and methodology).

Sources

- 1. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Gradual in vitro Evolution of Cefepime Resistance in an ST131 Escherichia coli Strain Expressing a Plasmid-Encoded CMY-2 β-Lactamase [frontiersin.org]

- 4. Cefepime and New Cefepime/Beta-Lactamase Inhibitor Combination for the Treatment of Gram-Negative Bacteria: Chemical Structure and Mechanism of Action, Microbiological Target, Clinical Use and PK/PD Characteristics [mdpi.com]

- 5. The use of cefepime for treating AmpC β-lactamase-producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Salt Forms of Cefepime: A Comparative Analysis of Cefepime Sulfate and Cefepime Hydrochloride for Researchers and Drug Development Professionals

Introduction: The Critical Role of Salt Selection in Drug Development

In the realm of pharmaceutical sciences, the active pharmaceutical ingredient (API) is rarely administered in its free form. The selection of an appropriate salt form is a pivotal step in drug development, profoundly influencing a drug's physicochemical properties, bioavailability, and manufacturability. This is particularly true for parenteral antibiotics like cefepime, a fourth-generation cephalosporin with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The choice between different salt forms, such as cefepime sulfate and cefepime hydrochloride, can have significant implications for the final drug product's stability, solubility, and ultimately, its clinical efficacy. This technical guide provides an in-depth comparative analysis of the chemical structure and molecular weight of cefepime sulfate versus cefepime hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.

The Cefepime Molecule: A Foundation for Understanding its Salts

Cefepime is a zwitterionic molecule, containing both acidic (carboxylic acid) and basic (amino and pyrrolidinium groups) functionalities. This intrinsic property allows for the formation of various acid addition salts. The core structure of cefepime is characterized by a β-lactam ring fused to a dihydrothiazine ring, a hallmark of the cephalosporin class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs). The selection of a suitable salt form is crucial to optimize its delivery to these targets.

Comparative Analysis of Cefepime Sulfate and Cefepime Hydrochloride

The two most common salt forms of cefepime encountered in research and pharmaceutical development are the sulfate and hydrochloride salts. While both deliver the same active moiety, their distinct counter-ions impart different physicochemical characteristics.

Chemical Structure and Molecular Weight

A fundamental understanding of the differences between these two salt forms begins with their chemical structures and molecular weights.

Cefepime Hydrochloride

Cefepime hydrochloride is typically available as a monohydrate dihydrochloride salt. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) define cefepime hydrochloride with the following specifications:

The structure consists of the cefepime cation, two chloride anions, and one molecule of water of hydration. The presence of the hydrochloride salt significantly enhances the aqueous solubility of cefepime, a critical attribute for a drug administered parenterally.[1]

Cefepime Sulfate

Cefepime sulfate is another acid addition salt of cefepime. Its chemical properties are as follows:

-

Molecular Formula: C₁₉H₂₄N₆O₅S₂·H₂SO₄

-

Molecular Weight: 578.64 g/mol [4]

In this salt form, the cefepime cation is associated with a sulfate anion.

Below is a visual representation of the chemical structures of the cefepime cation, chloride anion, and sulfate anion.

Caption: Chemical structures of the core components.

Quantitative Data Summary

For ease of comparison, the key quantitative data for cefepime hydrochloride and cefepime sulfate are summarized in the table below.

| Property | Cefepime Hydrochloride | Cefepime Sulfate |

| Molecular Formula | C₁₉H₂₅ClN₆O₅S₂ · HCl · H₂O | C₁₉H₂₄N₆O₅S₂·H₂SO₄ |

| Molecular Weight | 571.50 g/mol | 578.64 g/mol |

| Appearance | White to pale yellow powder | Data not readily available |

| Aqueous Solubility | Highly soluble (365 mg/mL at 23°C) | Less soluble than hydrochloride |

Physicochemical Properties and Pharmaceutical Considerations

The choice of a salt form in drug development is driven by the desired physicochemical properties of the final drug product. For an injectable antibiotic like cefepime, high aqueous solubility and stability in solution are paramount.

Solubility

Cefepime hydrochloride exhibits high solubility in water, which is a significant advantage for the formulation of parenteral dosage forms.[1] This high solubility allows for the preparation of concentrated solutions for intravenous or intramuscular administration, reducing the volume of injection and improving patient compliance. While quantitative solubility data for cefepime sulfate is not as readily available in the public domain, it is generally understood to be less soluble than the hydrochloride salt. The enhanced solubility of the hydrochloride form is a key reason for its prevalence in commercial formulations.

Stability

The stability of the API in both solid and solution states is a critical quality attribute. Cefepime hydrochloride for injection is typically supplied as a sterile powder for reconstitution. Studies have shown that reconstituted solutions of cefepime hydrochloride are stable for 24 hours at room temperature and for 7 days when refrigerated.[5] The stability of cefepime hydrochloride in various intravenous fluids has been well-documented, ensuring its compatibility and potency during administration.

Information on the comparative stability of cefepime sulfate is less extensive. However, the manufacturing process for converting cefepime sulfate to cefepime hydrochloride often involves steps to mitigate degradation that can occur in alkaline conditions, suggesting that the hydrochloride form may offer a more stable final product.

Synthesis and Manufacturing Insights: The Causality Behind Experimental Choices

The manufacturing process for cefepime salts provides valuable insights into the practical considerations that guide the selection of a particular form. The synthesis of cefepime typically involves the creation of the core cephalosporin structure followed by the addition of the appropriate side chains. The final step often involves the formation of the desired salt.

Synthesis of Cefepime Hydrochloride

The synthesis of cefepime hydrochloride is a multi-step process that has been refined to ensure high purity and yield. A common route involves the acylation of a 7-amino-3-substituted-cephem intermediate. The final step is the salification with hydrochloric acid to precipitate the crystalline cefepime dihydrochloride monohydrate.

Illustrative Synthetic Workflow for Cefepime Hydrochloride:

Caption: A simplified workflow for the synthesis of Cefepime Hydrochloride.

The choice of specific reagents and reaction conditions is critical to control the formation of impurities, such as the Δ²-isomer of cefepime. The crystallization of the hydrochloride salt is a key purification step, allowing for the isolation of a highly pure and stable final product.

Conversion of Cefepime Sulfate to Cefepime Hydrochloride

In some manufacturing processes, cefepime is first isolated as the sulfate salt. This intermediate is then converted to the hydrochloride salt. This conversion is often performed to leverage the more favorable crystallization and purification properties of the hydrochloride form. The process typically involves dissolving the cefepime sulfate in a suitable solvent system, followed by a salt exchange reaction and subsequent crystallization of the hydrochloride salt. This extra step underscores the pharmaceutical preference for the hydrochloride salt in the final dosage form.

Clinical and Regulatory Perspective

From a clinical and regulatory standpoint, the choice of salt form must be justified based on safety, efficacy, and quality. Cefepime hydrochloride is the predominantly approved and marketed form of the drug for parenteral administration. Its well-characterized solubility and stability profiles have supported its widespread clinical use. The formulation of cefepime hydrochloride for injection often includes L-arginine to control the pH of the reconstituted solution, further enhancing its stability. Any new salt form, such as cefepime sulfate, would require extensive non-clinical and clinical studies to establish its bioequivalence and safety profile in comparison to the established hydrochloride salt.

Conclusion: The Decisive Advantages of Cefepime Hydrochloride

In the comparative analysis of cefepime sulfate and cefepime hydrochloride, the hydrochloride salt emerges as the superior choice for pharmaceutical development, primarily due to its significantly higher aqueous solubility and well-established stability profile. These attributes are critical for the formulation of a safe and effective parenteral antibiotic. While cefepime sulfate serves as a viable intermediate in some manufacturing processes, the final drug product overwhelmingly favors the hydrochloride form. For researchers and drug development professionals, a thorough understanding of the chemical and physical differences between these salt forms is essential for informed decision-making in formulation development, analytical method development, and regulatory submissions. The insights provided in this technical guide underscore the importance of strategic salt selection in the successful translation of a potent API into a life-saving therapeutic.

References

-

Cefepime for Injection (cefepime hydrochloride) 1 g and 2 g cefepime per vial Orchid Standard. (2020, April 20). Retrieved from [Link]

-

Cefepime: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

CEFEPIME HYDROCHLORIDE. (n.d.). G-SRS. Retrieved from [Link]

-

CEFEPIME SULFATE. (n.d.). G-SRS. Retrieved from [Link]

Sources

- 1. EP1618114B1 - Processes for the preparations of cefepime - Google Patents [patents.google.com]

- 2. CN102824304B - Cefepime hydrochloride composition for injection and its preparation method - Google Patents [patents.google.com]

- 3. CN107201391B - Synthesis method of cefepime hydrochloride - Google Patents [patents.google.com]

- 4. CN101045734A - Preparation of cefepime hydrochlorice by sodium salt precipitation method - Google Patents [patents.google.com]

- 5. Cefepime Monograph for Professionals - Drugs.com [drugs.com]

Technical Guide: Cefepime Sulfate Pharmacodynamics and Time-Dependent Killing Kinetics

Executive Summary

This technical guide provides a rigorous examination of the pharmacodynamics (PD) of cefepime sulfate, a fourth-generation cephalosporin. Unlike third-generation predecessors, cefepime exhibits a unique zwitterionic structure that facilitates rapid periplasmic entry and high affinity for Penicillin-Binding Proteins (PBPs) 2 and 3. This guide moves beyond standard textbook definitions to explore the kinetic nuances of time-dependent killing, the critical impact of drug instability on in vitro assays, and the validation of dynamic infection models.

Molecular Mechanism & Structural Advantage

The Zwitterionic "Trojan Horse"

Cefepime distinguishes itself from ceftazidime and ceftriaxone via its quaternary ammonium group at the C-3 position. This creates a net neutral (zwitterionic) molecule that penetrates the outer membrane of Gram-negative bacteria (specifically via OmpF porins) significantly faster than anionic cephalosporins.

Key Mechanistic Differentiators:

-

Rapid Accumulation: High periplasmic concentration overcomes efflux pump kinetics in many Pseudomonas aeruginosa strains.

-

AmpC Stability: The bulky methoxyimino group confers high stability against hydrolysis by AmpC

-lactamases. -

Dual PBP Targeting: While primarily targeting PBP3 (leading to filamentation), cefepime retains significant affinity for PBP2 (leading to spheroplast formation). This "one-two punch" reduces the frequency of resistant mutant selection compared to pure PBP3 inhibitors.

Visualization of Mechanism

The following diagram illustrates the kinetic pathway of cefepime from entry to cell lysis, highlighting the resistance evasion mechanisms.

Figure 1: Mechanistic pathway of Cefepime showing rapid porin penetration and dual PBP targeting.

Pharmacodynamic Indices and Targets[1][2][3][4][5][6]

Cefepime exhibits time-dependent killing , meaning bacterial eradication correlates with the duration the free drug concentration exceeds the Minimum Inhibitory Concentration (

The Saturation Effect

Contrary to concentration-dependent agents (e.g., aminoglycosides), increasing cefepime concentration beyond 4-5x MIC yields diminishing returns in kill rate. This occurs because the target PBPs become fully saturated.

-

Implication: Dosing strategies must prioritize frequency or infusion duration (extended/continuous infusion) over peak concentration (

).

Target Attainment Table

The following targets are derived from neutropenic murine thigh infection models and validated in human clinical datasets.

| Pathogen Type | PD Index | Bacteriostasis Target | 1-Log Kill Target | 2-Log Kill / Suppression |

| Enterobacterales | 30-40% | 50-60% | 60-70% | |

| P. aeruginosa | 40-50% | 60-70% | >90-100% | |

| Staphylococci | 20-30% | 35-45% | >50% | |

| Critically Ill | N/A | N/A | 100% |

*Note: In critically ill patients with high bacterial load or resistant subpopulations, targets are elevated to suppress resistance emergence.

Experimental Protocols

Protocol A: Static Time-Kill Assay (with Stability Correction)

The Challenge: Cefepime is unstable at 37°C, degrading by ~10-20% over 24 hours. Standard protocols that ignore this will underestimate the killing efficacy or overestimate resistance.

Methodology:

-

Preparation: Prepare cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculum: Prepare a starting inoculum of

CFU/mL (log-phase growth). -

Dosing Arms:

-

Growth Control (No drug).

-

0.5x MIC, 1x MIC, 2x MIC, 4x MIC, 8x MIC.

-

-

Stability Correction Step (Crucial):

-

Option A (Replenishment): Every 6 hours, measure concentration via HPLC and supplement lost drug.

-

Option B (Degradation Control): Run a cell-free control arm containing only cefepime. Measure concentration at T0, T6, T12, T24 to calculate the degradation rate constant (

). Use this

-

-

Sampling: Aliquot 100

L at 0, 2, 4, 6, 12, and 24 hours. Serial dilute and plate on drug-free agar. -

Limit of Detection: Ensure assay detects down to 100 CFU/mL (2

).

Protocol B: Hollow Fiber Infection Model (HFIM)

The HFIM is the gold standard for simulating dynamic human pharmacokinetics (half-life mimicry) in vitro.

Workflow Diagram:

Figure 2: HFIM circuit. Drug is diluted from the central reservoir to mimic renal clearance (

Critical HFIM Parameters for Cefepime:

-

Cartridge: Cellulosic or Polysulfone fibers (20 kD cutoff) to retain bacteria but pass drug.

-

Clearance Simulation: Set dilution rate to mimic human half-life (

hours).-

Formula:

.

-

-

Inoculum: High density (

CFU/mL) to test for the "Inoculum Effect" and mutant selection window.

Data Interpretation & Modeling

Sigmoidal Model

To determine the precise PD target, fit your time-kill or HFIM data to the Hill equation:

- : Effect (Log change in CFU).

- : Maximum killing capacity (usually 3-5 log reduction).

- : Concentration producing 50% of maximal effect.

- : Hill coefficient (slope). A steep slope indicates a narrow concentration range between no effect and max effect, typical for beta-lactams.

The Inoculum Effect

Cefepime is susceptible to the inoculum effect, where MICs rise significantly at high bacterial densities (

-

Mechanism: High density = high aggregate amount of periplasmic

-lactamase (even if weak) and reduced effective drug-to-target ratio. -

Application: If your guide targets severe pneumonia or endocarditis, rely on HFIM data with high starting inocula rather than standard static time-kill data.

References

-

National Center for Biotechnology Information (NCBI). (2024). Cefepime Mechanism of Action and Pharmacokinetics.[1][2][3][4][5] StatPearls. [Link]

-

Endimiani, A., et al. (2023). Cefepime Population Pharmacokinetics and Target Attainment in Critically Ill Patients.[1] Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]

-

Tam, V. H., et al. (2022). Cefepime pharmacodynamic targets against Enterobacterales employing neutropenic murine lung infection models.[10][5] Journal of Antimicrobial Chemotherapy. [Link]

-

Viaene, E., et al. (2014). Stability and Antibacterial Activity of Cefepime during Continuous Infusion.[11] Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]

-

Cadwell, J. J. (2021). Application of the hollow fibre infection model (HFIM) in antimicrobial development.[12] Journal of Antimicrobial Chemotherapy. [Link]

-

Moya, B., et al. (2009). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Pseudomonas aeruginosa. Antimicrobial Agents and Chemotherapy.[6][1][3][7][8][9] [Link]

Sources

- 1. Clinical Pharmacokinetics and Pharmacodynamics of Cefepime - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Cefepime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Cefepime hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Penicillin-Binding Protein 3 Is Essential for Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. The Hollow Fibre Infection Model (HFIM), a Novel in vitro Model for Developing Anti-infective Therapies - Evotec [evotec.com]

Technical Deep Dive: The N-Methylpyrrolidine Moiety in Cefepime Pharmacodynamics

Executive Summary

Cefepime distinguishes itself from third-generation cephalosporins (e.g., ceftazidime, cefotaxime) primarily through the introduction of a quaternary N-methylpyrrolidine (NMP) group at the C-3 position of the cephem nucleus.[1] This structural modification is not merely cosmetic; it is the functional driver behind the drug's "fourth-generation" classification.

This whitepaper analyzes the tripartite role of the NMP group:

-

Zwitterionic Penetration: Facilitating rapid transit through Gram-negative porin channels via electrostatic steering.

-

Enzymatic Evasion: Providing steric and electrostatic resistance against AmpC

-lactamases. -

Target Affinity: Enhancing binding kinetics to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3.

Structural Chemistry: The Zwitterionic Dipole

The core efficacy of cefepime relies on its zwitterionic nature.[1][2][3] While third-generation cephalosporins often carry a net negative charge (anionic) at physiological pH, cefepime possesses a net neutral charge.

-

C-4 Position: Contains a carboxylic acid group (COO⁻), providing a negative charge.

-

C-3 Position (The NMP Group): The N-methylpyrrolidine moiety contains a quaternary nitrogen atom that maintains a permanent positive charge (N⁺) regardless of physiological pH fluctuations.

The Dipole Moment

This charge distribution creates a high dipole moment. Unlike ceftazidime, where the pyridinium group is less basic, the highly basic quaternary amine of the NMP group ensures the molecule remains zwitterionic over a wider pH range. This dipole is critical for the "porin highway" mechanism described below.

Mechanism of Action: Porin Penetration Kinetics

Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Enterobacter spp.) defend themselves with an Outer Membrane (OM) that acts as a molecular sieve. Hydrophilic antibiotics must pass through porin channels (OmpF, OmpC).

The Electrostatic Steering Effect

Porin channels are not passive tubes; they contain a "ladder" of charged amino acid residues that create an internal electric field.

-

Anionic Repulsion: Negatively charged antibiotics (like many 3rd-gen cephalosporins) are repelled by the acidic residues inside the porin constriction zone.

-

Zwitterionic Alignment: The NMP group's positive charge aligns with the internal negative field of the porin, while the carboxyl group aligns with the positive field.

-

Result: This alignment drastically reduces the energy barrier for translocation, allowing cefepime to diffuse into the periplasmic space significantly faster than ceftazidime.

Visualization: The Permeability Pathway

Figure 1: The structural dipole of cefepime facilitates rapid transit through the porin channel via electrostatic alignment.

Resistance Evasion: AmpC -Lactamase Stability

The NMP group confers a high degree of stability against Type I (AmpC) chromosomal

Mechanistic Basis[2][4]

-

Low Affinity (

): The bulky NMP group creates steric hindrance, making it difficult for the AmpC enzyme to form the initial non-covalent Michaelis complex. -

Resistance to Hydrolysis (

): Even if the enzyme binds, the geometry of the NMP group prevents the optimal positioning of the catalytic serine residue required to attack the -

Outcome: The hydrolysis rate is negligible, allowing cefepime to maintain lethal concentrations in the periplasm even in the presence of derepressed AmpC enzymes.

Pharmacodynamics: PBP Binding Affinity

Once in the periplasm, the NMP group influences the final target interaction. Cefepime exhibits high affinity for Penicillin-Binding Proteins (PBPs), the enzymes responsible for peptidoglycan cross-linking.

| Pathogen | Primary Target | Affinity ( | Clinical Consequence |

| E. coli | PBP 3 | < 0.1 µg/mL | Filamentation and rapid lysis. |

| P. aeruginosa | PBP 3 | < 0.5 µg/mL | High potency against pseudomonads.[1][3][4] |

| S. aureus | PBP 2 | ~ 1.0 µg/mL | Activity against MSSA (unlike Ceftazidime). |

Note: The NMP group does not confer affinity for PBP2a (MRSA); however, its compact zwitterionic structure allows it to access PBP2 and PBP3 in Gram-negatives more efficiently than bulkier side chains.

Experimental Protocols for Validation

To validate the role of the NMP group in your own assays, use the following self-validating protocols.

Protocol A: Outer Membrane Permeability Assay (Zimmermann-Rosselet Modification)

Objective: Quantify the rate of cefepime penetration relative to a control (e.g., cephaloridine).

-

Preparation: Harvest E. coli strains (wild type and porin-deficient mutants) in exponential phase. Resuspend in phosphate buffer (pH 7.4).

-

Lysis: Sonicate a sub-sample to release periplasmic

-lactamases. Measure the -

Intact Cell Assay: Incubate intact cells with cefepime (100 µM).

-

Measurement: Monitor the rate of hydrolysis. Since the enzyme is in the periplasm, the rate-limiting step is diffusion across the outer membrane.

-

Calculation:

Where

Protocol B: AmpC Stability Kinetic Assay

Objective: Determine the stability of the NMP-substituted ring against hydrolysis.

-

Enzyme Source: Purify AmpC

-lactamase from Enterobacter cloacae P99. -

Reaction Mix: 50 mM sodium phosphate buffer (pH 7.0) + 100 µM Cefepime.

-

Control: Run parallel reaction with Ceftazidime (known labile substrate).

-

Detection: Monitor absorbance decrease at 260 nm (cleavage of

-lactam ring) over 60 minutes at 37°C. -

Validation Criteria: Cefepime should show <5% hydrolysis compared to Ceftazidime (>50% hydrolysis) over the same period.

Visualization: Experimental Logic Flow

Figure 2: Parallel workflows to distinguish between penetration velocity (permeability) and enzymatic stability.

References

-

Nikaido, H. (1994). Prevention of drug access to bacterial targets: permeability barriers and active efflux. Science, 264(5157), 382-388.

-

Livermore, D. M. (1995). beta-Lactamases in laboratory and clinical resistance.[2][3][5] Clinical Microbiology Reviews, 8(4), 557-584.

-

Sanders, C. C., & Sanders, W. E. (1992). beta-Lactam resistance in gram-negative bacteria: global trends and clinical impact. Clinical Infectious Diseases, 15(5), 824-839.

-

Bellido, F., Pechere, J. C., & Hancock, R. E. (1991). Novel method for measurement of outer membrane permeability to new cephalosporins in intact Enterobacter cloacae cells. Antimicrobial Agents and Chemotherapy, 35(1), 68-72.

-

Wynd, M. A., & Paladino, J. A. (1996). Cefepime: a fourth-generation parenteral cephalosporin.[6] Annals of Pharmacotherapy, 30(3), 287-296.

Sources

- 1. Cefepime: overview of activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cefepime: a reappraisal in an era of increasing antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Comparison of cefepime, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]

- 6. Cefepime: a fourth-generation parenteral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for preparing cefepime sulfate stock solution in DMSO and water

Abstract & Introduction

Cefepime is a fourth-generation cephalosporin antibiotic with a zwitterionic structure that allows it to penetrate the outer membrane of Gram-negative bacteria rapidly.[1] While clinically administered as Cefepime Hydrochloride (often with L-arginine), Cefepime Sulfate is frequently utilized in research settings for in vitro susceptibility testing, minimum inhibitory concentration (MIC) assays, and high-throughput screening (HTS).[1]

This protocol provides a standardized methodology for preparing Cefepime Sulfate stock solutions. Unlike simple dissolution, this guide addresses the critical variables of potency correction , solvent-dependent stability , and hygroscopic degradation .

Key Technical Insight: Cefepime is chemically unstable in aqueous solution at room temperature, undergoing hydrolysis and polymerization which manifests as a color change from pale yellow to amber/red. Strict adherence to temperature control and solvent selection is required to maintain stock integrity.[2]

Physicochemical Properties & Solubility Profile[3][4][5][6]

Before preparation, verify the specific salt form on your reagent label. The properties below are specific to Cefepime Sulfate .

| Property | Specification |

| Chemical Name | Cefepime Sulfate |

| CAS Number | 107648-78-2 (Sulfate) / 123171-59-5 (HCl Monohydrate - for reference) |

| Molecular Weight | ~578.63 g/mol (Check specific Certificate of Analysis) |

| Appearance | White to off-white crystalline powder |

| Solubility (Water) | Soluble (>10 mg/mL).[1][3] Preferred for bio-assays. |

| Solubility (DMSO) | Soluble (~100 mg/mL).[4][5] Preferred for frozen stock libraries. |

| Solubility (Ethanol) | Insoluble.[4] Do not use. |

| Stability | Aqueous solution degrades within 24h at RT.[2] DMSO stocks stable at -20°C for >6 months.[1][5][6] |

Pre-Preparation Calculations (The "Potency" Factor)

CRITICAL ERROR ALERT: Do not calculate mass based solely on molecular weight. You must account for the potency (purity) of the raw material, which includes water content and impurities.

The Formula

[1]-

Target Conc: The desired concentration of the active moiety (usually 10–100 mg/mL).

-

Potency: Found on the manufacturer's Certificate of Analysis (CoA). Usually expressed as

(e.g., 900

Example Calculation:

-

Goal: Prepare 5 mL of 50 mg/mL stock.

-

Potency: 920

(0.92 mg active/mg powder). -

Calculation:

You must weigh 271.74 mg of powder to get 250 mg of active Cefepime.

Protocol A: Aqueous Stock Preparation (Preferred for Bio-Assays)

Application: MIC determination, agar dilution, immediate cell culture treatment.

Materials

-

Cefepime Sulfate Powder

-

Sterile Milli-Q Water (or Molecular Grade Water)[1]

-

0.22 µm PES (Polyethersulfone) Syringe Filter[1]

-

Sterile 15 mL Polypropylene (PP) Tube[1]

-

Sterile 1.5 mL Microcentrifuge Tubes (Amber preferred)

Workflow

-

Weighing: Weigh the calculated mass of Cefepime Sulfate into a sterile 15 mL tube.

-

Solvent Addition: Add 80% of the final volume of sterile water.

-

Why? Adding the full volume immediately does not account for the displacement volume of the powder.

-

-

Dissolution: Vortex gently. Cefepime Sulfate is freely soluble; vigorous shaking is unnecessary and may cause foaming.

-

Volume Adjustment: Add sterile water to reach the final target volume.

-

Sterilization: Filter the solution through a 0.22 µm PES filter into a fresh sterile tube.

-

Note: PES is low-protein binding and ideal for aqueous antibiotics.[1]

-

-

Aliquoting: Dispense into single-use aliquots (e.g., 100–500 µL) to avoid freeze-thaw cycles.

-

Storage: Use immediately or freeze at -20°C (stable for ~1 month) or -80°C (stable for ~6 months).

Protocol B: DMSO Stock Preparation (High Concentration)

Application: Chemical libraries, robotics, long-term storage.

Materials

-

Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%

-

0.22 µm PTFE (Polytetrafluoroethylene) or Nylon Syringe Filter[1]

-

Warning: Do NOT use Cellulose Acetate (CA) filters; DMSO dissolves them.[7]

-

-

Glass vials or HDPE/PP tubes (DMSO compatible)[1]

Workflow

-

Weighing: Weigh the calculated mass of Cefepime Sulfate.

-

Dissolution: Add the full volume of anhydrous DMSO.

-

Note: Unlike water, volume displacement is less critical for high-concentration stocks in DMSO, but "Quantity Sufficient" (QS) to final volume is still best practice for analytical accuracy.

-

-

Mixing: Vortex until clear. The solution may warm slightly (exothermic).

-

Sterilization: Filter through a 0.22 µm PTFE or Nylon filter .

-

Storage: Aliquot into amber tubes. Store at -20°C .

-

Caution: DMSO freezes at ~18°C. Ensure tubes are upright to prevent expansion leakage during freezing.

-

Visualization: Preparation Decision Tree

Figure 1: Decision matrix and workflow for Cefepime Sulfate stock preparation based on downstream application.[1]

Quality Control & Troubleshooting

| Observation | Cause | Solution |

| Yellow/Amber Color | Degradation / Oxidation | Discard immediately.[1] Cefepime solutions should be clear to pale yellow. Darkening indicates hydrolysis. |

| Precipitation | Saturation or Temp Shock | Ensure concentration is <100 mg/mL. If frozen, vortex vigorously after thawing. |

| Cell Toxicity | DMSO carryover | For cell assays, ensure final DMSO concentration on cells is <0.5% (v/v). Use Aqueous Protocol if possible. |

| Filter Clogging | Incomplete dissolution | Vortex longer or sonicate briefly (avoid heat). Ensure solution is clear before filtering. |

References

-

Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[8] 11th Edition. CLSI; 2018.

-

Cayman Chemical. Cefepime (hydrochloride hydrate) Product Information.[1][3]

-

MedKoo Biosciences. Cefepime Sulfate Product Data Sheet.[1]

-

United States Pharmacopeia (USP). USP <797> Pharmaceutical Compounding - Sterile Preparations. (General reference for sterile filtering techniques). [1]

-

BenchChem. Application Notes and Protocols for Preparing Cefepime Solutions.[1]

Sources

- 1. Cefepime | SIELC Technologies [sielc.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. selleckchem.com [selleckchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. eeescience.utoledo.edu [eeescience.utoledo.edu]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

Technical Guide: Determination of Minimum Inhibitory Concentration (MIC) of Cefepime Sulfate

Methodology: Broth Microdilution (BMD) | Standard: CLSI M07 / ISO 20776-1

Abstract & Scope